2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide
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Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro substituent at the 4-position of the pyrazole ring and a methylbutanamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide typically involves the reaction of 4-chloro-1H-pyrazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The chloro substituent enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-pyrazol-1-yl)ethanamine
- 1-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethanone
- 1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
- 1-(5-methyl-1H-pyrazol-4-yl)ethanone
Uniqueness
2-(4-chloro-1H-pyrazol-1-yl)-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12ClN3O |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-3-methylbutanamide |
InChI |
InChI=1S/C8H12ClN3O/c1-5(2)7(8(10)13)12-4-6(9)3-11-12/h3-5,7H,1-2H3,(H2,10,13) |
InChI Key |
VMZPAWSIVRCOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N)N1C=C(C=N1)Cl |
Origin of Product |
United States |
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